N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lipoxygenase inhibition Inflammatory targets Structure-activity relationship

This meta-methylphenyl regioisomer (CAS 301333-63-1) is a critical SAR probe for deconvoluting methyl-position effects on lipoxygenase (LOX) and cholinesterase inhibition within the 1,4-benzodioxane-6-sulfonamide chemotype. Unlike the para-methyl analog (3b) which showed only 53.51% LOX inhibition, this variant enables direct investigation of mono-methyl occupancy versus dual-substitution synergism. Essential for antimicrobial spectrum optimization and pull-down target identification. Available in 1 mg and 25 mg research quantities.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 301333-63-1
Cat. No. B2925644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS301333-63-1
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3
InChIKeyWIRHXNQGAUTBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 301333-63-1): Compound Identity and N-Aryl Sulfonamide Class Context


N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 301333-63-1) is a synthetic N-aryl sulfonamide derivative incorporating a 1,4-benzodioxane (2,3-dihydrobenzo[1,4]dioxine) scaffold. It belongs to a class of compounds extensively investigated for lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzyme inhibition, as well as broad-spectrum antimicrobial activity [1]. The compound is characterized by a meta-methyl substituent on the N-phenyl ring, distinguishing it from its para-methyl regioisomer (3b) and other analogs within published N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series [2]. Its molecular formula is C15H15NO4S with a molecular weight of 305.4 g/mol .

Why N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Casually Substituted by Its 4-Methylphenyl or 3,5-Dimethylphenyl Analogs


Within the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide series, the position and nature of the aryl substituent profoundly influence enzyme inhibition potency and selectivity. The para-methyl analog 3b exhibited only 53.51% LOX inhibition (IC50 <400 µM) and minimal AChE inhibition (18.52%), whereas the 3,5-dimethylphenyl analog 3a achieved 79.17% LOX inhibition with an IC50 of 91.25 µM [1]. The meta-hydroxyphenyl analog 3c demonstrated meaningful AChE inhibition (IC50 174.51 µM) but the para-methyl analog 3b was essentially inactive against AChE [1]. These data demonstrate that even subtle changes in aryl substitution—meta vs. para methyl, or the addition of a second methyl group—produce large shifts in target engagement. Generic interchange among regioisomers within this chemotype is therefore scientifically unsupportable without confirmatory assay data for the specific compound.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Relative to Closest Analogs


Regioisomeric Methyl Position Drives Divergent Lipoxygenase (LOX) Inhibitory Potency: Para-Methyl (3b) vs. 3,5-Dimethylphenyl (3a) Quantitative Comparison

In head-to-head enzyme inhibition screening under identical assay conditions, the para-methylphenyl analog 3b (the closest commercially available regioisomer to the target compound) achieved only 53.51% LOX inhibition at 0.5 mM with an IC50 below 400 µM, whereas the 3,5-dimethylphenyl analog 3a achieved 79.17% inhibition with an IC50 of 91.25 µM—a 4.4-fold improvement in potency conferred by the addition of a second methyl group at the meta position [1]. The target compound, bearing a single meta-methyl substituent, is structurally intermediate between these two characterized extremes. This creates a defined SAR gradient: 3,5-dimethyl (IC50 91.25 µM) > single meta-methyl (unmeasured) > single para-methyl (IC50 <400 µM). The meta-methyl positioning in the target compound is therefore predicted to confer intermediate LOX potency superior to the para-methyl analog [1].

Lipoxygenase inhibition Inflammatory targets Structure-activity relationship

Antimicrobial Activity Differentiation: Para-Methyl Analog 3b Demonstrates Proficient Antibacterial Activity Across Multiple Strains

In disc diffusion antimicrobial screening, the para-methylphenyl analog 3b was identified as one of the most proficient parent sulfonamides, demonstrating activity against a panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pasteurella multocida), and pathogenic fungi (Candida albicans, Microsporum canis, Aspergillus flavus, Fusarium solani) [1]. This antimicrobial proficiency was confirmed in both the 2018 and 2019 studies by the same research group [1][2]. The target meta-methyl compound is a direct regioisomer of 3b; the meta-methyl substitution pattern may alter membrane permeability and target binding relative to the para-methyl isomer, potentially modulating the antimicrobial spectrum. In the broader N-aryl series, parent sulfonamides 3a, 3b, 3c, and 3e all showed proficient antimicrobial activity, confirming the benzodioxane-sulfonamide core as a valid antimicrobial pharmacophore [1].

Antimicrobial screening Gram-positive bacteria Gram-negative bacteria Antifungal activity

Physicochemical Differentiation: Melting Point and Solid-State Properties of Closest Analogs Provide Procurement-Relevant Identity Verification

The para-methylphenyl analog 3b was isolated as a white solid with a melting point of 119–121°C and 87% synthetic yield [1]. The 3,5-dimethylphenyl analog 3a melted at 152–154°C (92% yield), while the 3-hydroxyphenyl analog 3c melted at 112–114°C (75% yield) [1]. These melting point differences (Δmp of 33°C between 3a and 3b; Δmp of 7°C between 3b and 3c) reflect the impact of aryl substitution on crystal packing. The target meta-methyl compound, with a molecular weight of 305.4 g/mol and molecular formula C15H15NO4S , is isomeric with 3b (also C15H15NO4S, MW 305.4) but will exhibit a distinct melting point owing to altered intermolecular interactions arising from the meta-methyl geometry. This provides a rapid, low-cost identity verification parameter for procurement quality control.

Compound identity verification Melting point Quality control Solid-state characterization

Synthetic Accessibility and Yield Benchmarking: 1,4-Benzodioxane-6-sulfonyl Chloride Route Enables Efficient Derivatization

The established synthetic route for N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides proceeds via reaction of 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride with substituted aryl amines under dynamic pH control (pH 9–10, aqueous Na₂CO₃) at room temperature, affording parent sulfonamides in 75–94% yield [1]. The para-methyl analog 3b was obtained in 87% yield, the 3,5-dimethylphenyl analog 3a in 92% yield, and the 3-hydroxyphenyl analog 3c in 75% yield [1]. The meta-methylaniline coupling partner required for the target compound is commercially available and sterically unencumbered, predicting yields comparable to or exceeding that of 3b (≥87%) [1]. The parent sulfonamide can be further N-functionalized with alkyl/aralkyl halides using LiH/DMF to generate N-substituted derivatives, enabling library expansion [1][2].

Synthetic chemistry Sulfonamide coupling Building block utility Derivatization

Recommended Application Scenarios for N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Based on Differentiated Evidence


Lipoxygenase (LOX) Inhibitor SAR Studies Requiring Meta-Substituted Phenyl Pharmacophore Exploration

The target compound occupies a strategically important middle position in the lipoxygenase inhibition SAR landscape. With the 3,5-dimethylphenyl analog 3a exhibiting an IC50 of 91.25 µM and the para-methyl analog 3b showing only 53.51% inhibition (IC50 <400 µM), the single meta-methyl substitution provides a critical data point for deconvoluting whether LOX potency enhancement arises from meta-methyl occupancy alone or requires the synergistic effect of dual meta-substitution [1]. Research groups investigating benzodioxane-sulfonamide LOX inhibitors for anti-inflammatory drug discovery should prioritize this compound to complete the methyl-position SAR matrix.

Regioisomeric Antimicrobial Selectivity Profiling Against Gram-Positive and Gram-Negative Panels

Given that the para-methyl analog 3b exhibited proficient antimicrobial activity across both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. multocida) bacteria as well as pathogenic fungi [1][2], the meta-methyl isomer enables direct investigation of how methyl position on the N-phenyl ring modulates the antimicrobial spectrum. This is particularly relevant for programs seeking to enhance Gram-negative penetration or reduce antifungal off-target effects through regioisomeric optimization, where the meta-methyl isomer may exhibit altered outer membrane permeability relative to its para counterpart.

Chemical Biology Probe Development Leveraging the 1,4-Benzodioxane Scaffold for Target Identification

The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry with demonstrated activity across multiple enzyme targets including LOX, AChE, BChE, and α-glucosidase [1][2]. The target compound, with its clean single meta-methyl substitution, serves as an ideal minimalist probe for pull-down experiments or photoaffinity labeling studies aimed at identifying the molecular targets responsible for the benzodioxane-sulfonamide pharmacophore's bioactivity. Its structural simplicity (C15H15NO4S, MW 305.4) relative to bulkier analogs like 3a (MW 319) or N-benzyl derivatives (MW 395–409) reduces steric interference in target engagement studies [2].

Building Block for Diversified N-Substituted Sulfonamide Libraries via Late-Stage Functionalization

The established synthetic methodology enables efficient N-functionalization of the parent sulfonamide with diverse alkyl/aralkyl halides using LiH in DMF, with reactions reaching completion within 30–70 minutes [1]. The meta-methyl substituent is compatible with these conditions and provides a distinct electronic and steric environment compared to the para-methyl building block 3b. This makes the target compound a valuable diversification point for constructing focused sulfonamide libraries where both the N-aryl substituent position and the N-alkyl/aralkyl group can be systematically varied to probe additive or synergistic SAR effects [1].

Quote Request

Request a Quote for N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.